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Compound of Interest

Compound Name: 5-Methoxyisoindoline-1,3-dione

Cat. No.: B105389

A comprehensive analysis of the spectroscopic data of 5-Methoxyisoindoline-1,3-dione is
essential for its identification, characterization, and application in research and drug
development. This technical guide provides an in-depth overview of its Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Spectroscopic Data Analysis

The structural elucidation of 5-Methoxyisoindoline-1,3-dione, a derivative of phthalimide,
relies on a combination of spectroscopic techniques. The molecular formula is CoHzNOs, and
its molecular weight is 177.16 g/mol .

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a
molecule.

1H NMR Spectroscopy

In the *H NMR spectrum, the aromatic protons of the isoindoline-1,3-dione ring system typically
appear in the range of 6 7.0-8.0 ppm. The methoxy group (-OCHs) protons are expected to
show a sharp singlet at approximately & 3.8-4.0 ppm. The proton attached to the nitrogen atom
of the imide may be observed as a broad singlet, although its chemical shift can be variable
and it may exchange with deuterium in solvents like D20.

13C NMR Spectroscopy
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The 3C NMR spectrum will show distinct signals for the carbonyl carbons of the imide group,
typically in the range of  165-170 ppm. The aromatic carbons will resonate between & 110-150
ppm, with the carbon attached to the methoxy group appearing at the higher end of this range.
The methoxy carbon itself will produce a signal around & 55-60 ppm.

Table 1: Predicted NMR Spectroscopic Data for 5-Methoxyisoindoline-1,3-dione

1H NMR B3C NMR
Chemical Shift (3, S Chemical Shift (3,

Multiplicity Carbon Type
ppm) ppm)
~7.8-7.2 Multiplet ~168 C=0 (Imide)
~3.9 Singlet ~150 C-OCHs
~135-115 Aromatic CH
~56 -OCHs

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR
spectrum of 5-Methoxyisoindoline-1,3-dione is expected to show characteristic absorption
bands. The two carbonyl groups of the imide will give rise to strong, distinct stretching
vibrations.

Table 2: Key IR Absorption Bands for 5-Methoxyisoindoline-1,3-dione
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Functional Group

Vibrational Mode

Expected Wavenumber

(cm~)
C=0 (Imide) Asymmetric stretch ~1770
C=0 (Imide) Symmetric stretch ~1710
C-0O-C (Methoxy) Stretch ~1250 and ~1050
C-N (Imide) Stretch ~1380
Aromatic C-H Stretch >3000
Aromatic C=C Stretch ~1600-1450

The presence of a strong band around 1779-1699 cm~1 is indicative of the carbonyl group of

the imide ring in isoindoline-1,3-dione derivatives.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule
and its fragments, confirming the molecular weight and offering insights into the structure. For
5-Methoxyisoindoline-1,3-dione, the molecular ion peak [M]* would be observed at m/z 177.

Table 3: Expected Mass Spectrometry Data for 5-Methoxyisoindoline-1,3-dione

lon m/z Description

[M]*+ 177 Molecular lon

[M+H]* 178 Protonated Molecular lon
[M+Na]* 200 Sodium Adduct

Experimental Protocols

The following are general protocols for obtaining the spectroscopic data for isoindoline-1,3-
dione derivatives.

NMR Spectroscopy
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1H and 3C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer. The sample
is dissolved in a deuterated solvent, such as deuterated chloroform (CDCIs) or dimethyl
sulfoxide (DMSO-ds), with tetramethylsilane (TMS) used as an internal standard.

Infrared (IR) Spectroscopy

FT-IR spectra are commonly recorded on a spectrophotometer using an Attenuated Total
Reflectance (ATR) accessory. The data is typically collected over a range of 4000-600 cm~1.

Mass Spectrometry

High-resolution mass spectra (HRMS) can be obtained using an Accurate-Mass Q-TOF LC/MS
system with an electrospray ionization (ESI) source.

Workflow for Spectroscopic Analysis

The general workflow for the spectroscopic analysis of a synthesized compound like 5-
Methoxyisoindoline-1,3-dione is depicted below.
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Caption: Workflow of Spectroscopic Analysis.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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and industry. Email: info@benchchem.com
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